3,4-Heptanediol physical and chemical properties
3,4-Heptanediol physical and chemical properties
An In-depth Technical Guide to 3,4-Heptanediol
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Heptanediol, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on structured data, experimental context, and logical workflows.
Chemical Identity and Structure
3,4-Heptanediol is a vicinal diol, a chemical compound containing two hydroxyl groups (-OH) on adjacent carbon atoms within a seven-carbon chain. Its structure allows for stereoisomerism, with undefined stereocenters at the C3 and C4 positions.
| Identifier | Value | Reference |
| IUPAC Name | heptane-3,4-diol | [1][2] |
| CAS Number | 62593-33-3 | [1][3][4] |
| Molecular Formula | C₇H₁₆O₂ | [1][3][4] |
| Canonical SMILES | CCCC(C(CC)O)O | [3][5] |
| InChI Key | ZNZZFXONMYVVGZ-UHFFFAOYSA-N | [1][3] |
| EC Number | 263-620-2 | [2][5] |
Physical Properties
The physical characteristics of 3,4-Heptanediol are summarized below. These properties are crucial for handling, storage, and application in various experimental settings.
| Property | Value | Unit | Reference |
| Molecular Weight | 132.20 | g/mol | [1][2][4] |
| Boiling Point | 214.2 | °C at 760 mmHg | [4][5] |
| Density | 0.945 | g/cm³ | [4][5] |
| Flash Point | 107.5 | °C | [4][5] |
| Refractive Index | 1.448 | - | [4] |
Chemical and Computational Properties
These properties provide insight into the molecule's behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| XLogP3-AA | 1.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2][3][5] |
| Hydrogen Bond Acceptor Count | 2 | [2][3][5] |
| Rotatable Bond Count | 4 | [2][3] |
| Topological Polar Surface Area | 40.5 Ų | [2][3] |
| Complexity | 63.9 | [2][3] |
| Exact Mass | 132.115029749 | Da |
Experimental Protocols & Methodologies
Detailed experimental protocols for 3,4-Heptanediol are not extensively published. However, standard methodologies for the synthesis, purification, and characterization of similar diols are applicable.
Synthesis Protocol: Grignard Reaction
A common method for synthesizing vicinal diols like 3,4-Heptanediol involves the coupling of aldehydes or ketones using a Grignard reagent, followed by hydrolysis. A plausible synthesis could involve the reaction of propanal with a propylmagnesium halide.
Methodology:
-
Grignard Reagent Preparation: Prepare propylmagnesium bromide by reacting 1-bromopropane (B46711) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).
-
Coupling Reaction: Slowly add a solution of propanal in anhydrous ether to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours to ensure completion.
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Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., HCl) to hydrolyze the resulting magnesium alkoxide complex.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). After solvent removal via rotary evaporation, the crude 3,4-Heptanediol can be purified by fractional distillation under reduced pressure.
Structural Characterization Protocol
The identity and purity of synthesized 3,4-Heptanediol would be confirmed using standard spectroscopic techniques.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃). The resulting spectrum should show characteristic signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts, integration, and splitting patterns will confirm the structure.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, confirming the absence of molecular symmetry.
-
-
Infrared (IR) Spectroscopy: Place a thin film of the liquid sample on a salt plate (e.g., NaCl) or use an ATR accessory. The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-H stretching bands around 2850-3000 cm⁻¹.
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Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via GC-MS or direct infusion). The resulting mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of 3,4-Heptanediol.
Chemical Reactivity
The reactivity of 3,4-Heptanediol is primarily dictated by its vicinal diol functionality.
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Oxidation: Mild oxidation with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) would cleave the C3-C4 bond to yield propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely oxidize the secondary alcohol groups to ketones, potentially forming 3,4-heptanedione (B89301) before further cleavage or oxidation occurs.
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Esterification: The two hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding mono- or di-esters.
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Etherification: The hydroxyl groups can be converted to ethers via reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base followed by reaction with an alkyl halide.
Safety and Handling
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[7][8]
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Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]
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First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[7][8]
References
- 1. heptane-3,4-diol [webbook.nist.gov]
- 2. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 3,4-Heptanediol | CAS#:62593-33-3 | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. guidechem.com [guidechem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
